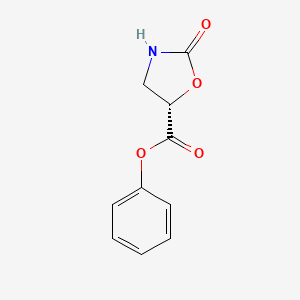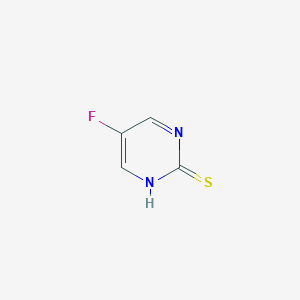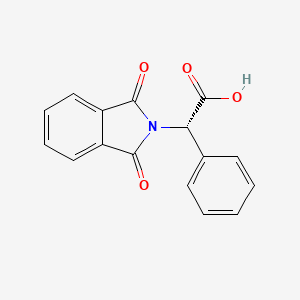
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by its unique structure, which includes a phthalimide moiety and a phenylacetic acid group. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid typically involves the reaction of phthalic anhydride with L-phenylalanine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions usually involve heating the reactants in the presence of a suitable solvent, such as acetic acid or toluene, and may require the use of a catalyst to improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phthalimide moiety to amines or other reduced forms.
Substitution: The phenylacetic acid group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2), while nitration typically involves nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The phenylacetic acid group can also participate in binding interactions, contributing to the overall biological effect of the compound.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid: The enantiomer of the compound, which may have different biological activities.
Phthalimide derivatives: Compounds with similar structures that include the phthalimide moiety.
Phenylacetic acid derivatives: Compounds that share the phenylacetic acid group.
Uniqueness
(S)-2-(1,3-Dioxoisoindolin-2-yl)-2-phenylacetic acid is unique due to its chiral nature and the presence of both the phthalimide and phenylacetic acid groups. This combination of structural features allows it to interact with a wide range of molecular targets and makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C16H11NO4 |
|---|---|
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
(2S)-2-(1,3-dioxoisoindol-2-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C16H11NO4/c18-14-11-8-4-5-9-12(11)15(19)17(14)13(16(20)21)10-6-2-1-3-7-10/h1-9,13H,(H,20,21)/t13-/m0/s1 |
Clave InChI |
SYEYVZOVGXYKBL-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


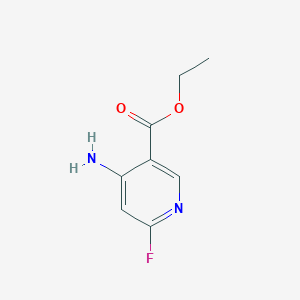
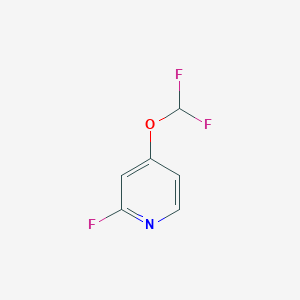
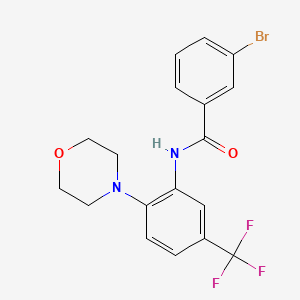
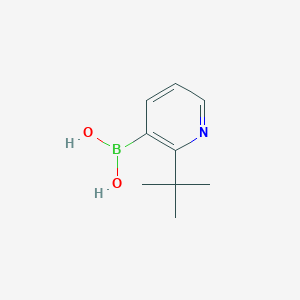
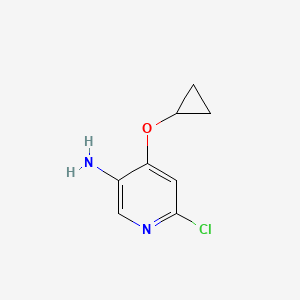

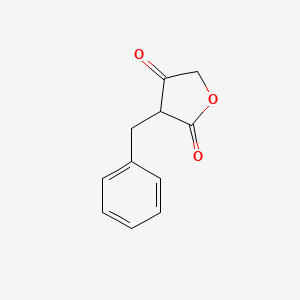
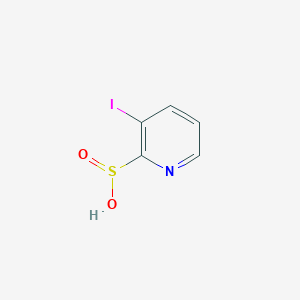
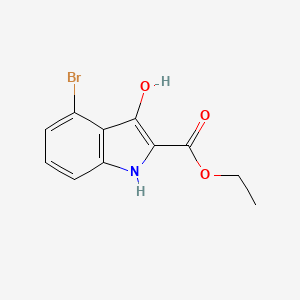
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
